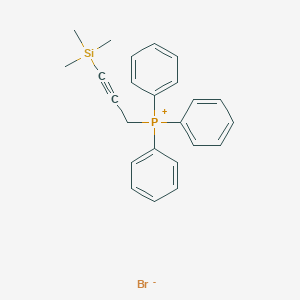

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

Description

Properties

IUPAC Name |

triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSHVEOONSKWJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369082 | |

| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42134-49-6 | |

| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide: A Multifaceted Reagent for Modern Organic Synthesis

This guide provides an in-depth exploration of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, a sophisticated reagent pivotal to contemporary organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural outlines to delve into the core chemical principles, mechanistic nuances, and strategic applications that define this versatile building block. We will examine the causality behind its unique reactivity, offering field-proven insights to empower its effective and innovative use in the laboratory.

Core Attributes and Physicochemical Profile

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a precursor to a highly reactive Wittig reagent. Its structure is distinguished by the presence of a trimethylsilyl (TMS) group on a propargyl backbone, a feature that profoundly influences its stability and reactivity, making it a valuable tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]

The reagent is typically a light yellow to light reddish-yellow crystalline powder.[2] A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 42134-49-6 | [3] |

| Molecular Formula | C₂₄H₂₆BrPSi | [3] |

| Molecular Weight | 453.43 g/mol | [3] |

| Appearance | Light yellow to light reddish-yellow powder | [2] |

| Melting Point | 166-167 °C (decomposes) | [4] |

| Purity | Typically ≥98% | [2] |

| IUPAC Name | triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide | [3] |

| Synonyms | (Trimethylsilylpropargyl)triphenylphosphonium bromide | [4] |

Spectroscopic Data: While detailed spectral assignments are often proprietary to commercial suppliers, ¹H, ¹³C NMR, and IR spectra are available for reference from vendors like Sigma-Aldrich.[5] Based on analogous structures, the ¹H NMR spectrum is expected to show characteristic signals for the trimethylsilyl protons (singlet, ~0.2 ppm), the methylene protons adjacent to the phosphonium center (doublet, ~3.3-3.7 ppm with coupling to phosphorus), and the aromatic protons of the triphenylphosphine group (multiplets, ~7.7-7.9 ppm).[6] The ¹³C NMR would similarly display distinct signals for the TMS, methylene, acetylenic, and aromatic carbons.[7] The IR spectrum would be characterized by absorptions corresponding to the C≡C triple bond and the P-Ph bonds.

Synthesis of the Phosphonium Salt

The preparation of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a direct and robust process, typically achieved via a classic Sₙ2 reaction. The foundational logic is the quaternization of the nucleophilic triphenylphosphine with a suitable electrophilic propargyl halide.[8][9] The precursor, 3-bromo-1-(trimethylsilyl)prop-1-yne, is itself a readily available starting material.[10]

Experimental Protocol: Synthesis of the Title Compound

This protocol describes a reliable method for the laboratory-scale synthesis of the phosphonium salt.

Objective: To synthesize (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide from triphenylphosphine and 3-bromo-1-(trimethylsilyl)prop-1-yne.

Materials:

-

Triphenylphosphine (PPh₃)

-

3-bromo-1-(trimethylsilyl)prop-1-yne

-

Anhydrous Toluene or Acetonitrile

-

Anhydrous Diethyl Ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

-

Charging the Flask: Charge the flask with triphenylphosphine (1.0 eq). Dissolve it in a minimal amount of anhydrous toluene or acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add 3-bromo-1-(trimethylsilyl)prop-1-yne (1.0-1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C). Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials. The reaction typically proceeds to completion within 12-24 hours, often evidenced by the precipitation of the white phosphonium salt product.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, slowly add the reaction solution to a larger volume of vigorously stirred anhydrous diethyl ether to precipitate the product.

-

Purification: Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white crystalline solid under high vacuum to afford the pure (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide.

The Mechanistic Heart: From Propargyl Salt to Reactive Ylide

The synthetic utility of this reagent is unlocked upon deprotonation with a strong base to form the corresponding phosphorus ylide. However, the reactivity is more complex than that of a simple alkylphosphonium salt due to the propargyl scaffold. The process involves a critical base-mediated isomerization to a more reactive allenic intermediate.[11]

Step 1: Ylide Formation and Propargyl-Allene Isomerization

Upon treatment with a strong, non-nucleophilic base (e.g., n-BuLi, KHMDS, NaH), the proton on the methylene carbon (α to the phosphorus atom) is abstracted. This initially forms a propargyl ylide, which is in equilibrium with its allenylphosphonium bromide resonance form. It is this allenic species that typically engages with the carbonyl partner in subsequent reactions.[11]

The trimethylsilyl group plays a crucial role here. It stabilizes the adjacent acetylenic bond and can influence the regioselectivity of the subsequent Wittig reaction. Furthermore, under certain conditions (e.g., specific bases or protic sources), the TMS group can be cleaved, offering a pathway to terminal alkynes after the olefination step.[12][13]

Practical Application: A Protocol for Silylated Enyne Synthesis

This section provides a validated, step-by-step protocol for the reaction of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide with an aldehyde to synthesize a silylated enyne, a valuable intermediate in organic synthesis. [5][14]

Experimental Protocol: Wittig Reaction with Benzaldehyde

Objective: To synthesize (3-phenyl-1-buten-3-yn-1-yl)trimethylsilane via a Wittig reaction.

Materials:

-

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or flame-dried round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. To the stirred suspension, add n-butyllithium (1.05 eq) dropwise via syringe. A distinct color change (typically to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes.

-

Causality Note: The use of a strong, aprotic base like n-BuLi is critical for efficient deprotonation without competing side reactions. The low temperature helps control the reaction and maintain the stability of the ylide.

-

-

Reaction with Aldehyde: Cool the ylide solution back down to -78 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude residue, containing the desired enyne and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel to yield the pure product.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is an irritant and requires careful handling.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4][5]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [4]* Handling Precautions: Avoid breathing dust. [4]Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly. [4]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [4]It should be stored away from incompatible materials such as strong oxidizing agents and strong bases. [15] By understanding the fundamental properties, synthesis, and intricate reactivity of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, researchers can confidently leverage its capabilities to forge complex molecular pathways and accelerate discovery.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723674, (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide". [Link]

-

Organic Chemistry Portal. Enyne synthesis. [Link]

-

MPG.PuRe. Supporting Information providing examples of NMR and reaction setups. [Link]

-

PubChem. Compound Summary for (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Semantic Scholar. [Link]

-

The Royal Society of Chemistry. Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. [Link]

-

Potapov, V. A., et al. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. MDPI. [Link]

-

ResearchGate. (PDF) First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Batey, R. A., et al. (2008). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]

-

Musalov, M. V., et al. (2017). Synthesis of [3-(trimethylsilyl)prop-2-yn-1-yl] selenides. ResearchGate. [Link]

-

The Organic Chemist. (2017). The Wittig Reaction Mechanism, Products and Retrosynthesis. YouTube. [Link]

-

ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | C24H26BrPSi | CID 2723674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 5. Enyne synthesis [organic-chemistry.org]

- 6. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum [chemicalbook.com]

- 7. Triphenyl(propyl)phosphonium bromide(6228-47-3) 13C NMR spectrum [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly selective synthesis of (E)-3-methyl-1-trialkylsilyl-3-en-1-ynes via trans-selective alkynylation catalyzed by Cl2Pd(DPEphos) and stereospecific methylation with methylzincs catalyzed by Pd(tBu3P)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide in Complex Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for the Construction of Enynes

In the landscape of contemporary organic synthesis, the efficient and stereoselective formation of carbon-carbon bonds is paramount. Among the myriad of functional groups prized by synthetic chemists, the enyne moiety stands out for its versatility as a precursor to a wide array of complex molecular architectures.[1] (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide (CAS Number: 42134-49-6), a stable, crystalline solid, has emerged as a key reagent for the reliable installation of a propargyl fragment via the venerable Wittig reaction.[2][3][4] This guide provides an in-depth exploration of this reagent, from its fundamental properties to its strategic application in the synthesis of bioactive molecules, offering field-proven insights for researchers at the forefront of chemical innovation.

Core Characteristics and Physicochemical Properties

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a phosphonium salt characterized by the presence of a trimethylsilyl (TMS) protected alkyne.[3][4] This structural feature is central to its utility, offering both stability and latent reactivity.

| Property | Value | Source(s) |

| CAS Number | 42134-49-6 | [3][4] |

| Molecular Formula | C₂₄H₂₆BrPSi | [3][4] |

| Molecular Weight | 453.43 g/mol | [3][4] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Storage Conditions | Store at room temperature; moisture and air sensitive | [2] |

The TMS group serves as a robust protecting group for the terminal alkyne, preventing undesired side reactions under the basic conditions typically employed in the Wittig reaction.[5] This protection is crucial when working with multifunctional substrates, ensuring the integrity of the sensitive acetylenic proton.

Synthesis of the Reagent

The preparation of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is typically achieved through the reaction of triphenylphosphine with 3-bromo-1-(trimethylsilyl)propyne. This straightforward Sₙ2 reaction proceeds readily to afford the desired phosphonium salt.[6]

Diagram: Synthesis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

Caption: General schematic for the synthesis of the title phosphonium salt.

The Wittig Reaction: A Gateway to TMS-Protected Enynes

The primary application of (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide lies in its use as a Wittig reagent for the synthesis of terminal TMS-protected enynes from aldehydes and ketones.[7][8][9] The reaction proceeds through the in-situ generation of the corresponding phosphorus ylide, which then reacts with a carbonyl compound to yield the desired enyne and triphenylphosphine oxide as a byproduct.[10][11]

Mechanistic Overview

The Wittig reaction is a cornerstone of organic chemistry, valued for its reliability in forming carbon-carbon double bonds with excellent regiocontrol.[7][8]

Diagram: The Wittig Reaction Workflow

Caption: The two key stages of the Wittig reaction using the title reagent.

Experimental Protocol: A Representative Procedure

The following is a generalized, yet illustrative, protocol for the Wittig olefination using (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide.

Materials:

-

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

-

Aldehyde or ketone

-

Anhydrous tetrahydrofuran (THF)

-

Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH))

-

Anhydrous workup and purification reagents

Procedure:

-

Ylide Generation: To a solution of (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., n-BuLi) dropwise. The formation of the ylide is often indicated by a color change. Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes).[9][10]

-

Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired TMS-protected enyne.[12]

Deprotection of the Trimethylsilyl Group: Unveiling the Terminal Alkyne

A key advantage of using a TMS-protected reagent is the ability to selectively remove the protecting group at a later stage in the synthesis, revealing the terminal alkyne for further functionalization.[5]

Common Deprotection Methods

Several mild and efficient methods are available for the deprotection of the TMS group from the enyne product.[13][14]

| Reagent System | Solvent(s) | Typical Conditions |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room temperature |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature |

| Sodium Ascorbate / Copper Sulfate | Not specified in search results | Not specified in search results |

Experimental Protocol: Deprotection with Potassium Carbonate

This method is often favored for its mildness and the low cost of the reagents.

Materials:

-

TMS-protected enyne

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: To a solution of the TMS-protected enyne in methanol, add a catalytic amount of potassium carbonate.[13]

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Purification: Upon completion, remove the methanol under reduced pressure. Add water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting terminal enyne can be purified by flash column chromatography if necessary.[13]

Strategic Applications in Drug Discovery and Natural Product Synthesis

The enyne functional group is a prevalent motif in a variety of biologically active natural products and pharmaceutical agents.[15][16][17] The ability to construct this moiety with high fidelity makes (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide a valuable tool in drug discovery and total synthesis.[1] The terminal alkyne, once deprotected, can be further elaborated through various transformations, including Sonogashira coupling, click chemistry, and hydration to form methyl ketones.

While a specific, detailed synthesis of a named drug candidate using this exact reagent was not prominently found in the immediate search results, its application is evident in the synthesis of complex molecular frameworks that are the basis for such molecules. For instance, the synthesis of complex polyketides and alkaloids often relies on the strategic introduction of enyne functionalities.[6] The triphenylphosphonium moiety itself has been incorporated into derivatives of natural products to enhance their antiproliferative activity.[15][18]

Safety and Handling

As a phosphonium salt, (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide requires careful handling.[12][19]

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

In case of contact:

-

Storage: Keep the container tightly closed and store in a dry, cool place. The compound is reported to be moisture and air-sensitive.[2][20]

Conclusion: A Versatile and Indispensable Reagent

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide stands as a testament to the power of strategic reagent design in modern organic synthesis. Its ability to deliver a protected terminal alkyne via the robust and predictable Wittig reaction provides a reliable pathway to valuable enyne intermediates. The mild conditions for the subsequent deprotection further enhance its utility, allowing for the late-stage functionalization of complex molecules. For researchers and drug development professionals, a thorough understanding of this reagent's properties, reactivity, and handling is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

A comprehensive list of references will be compiled based on the sources used throughout this guide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 6. biomedres.us [biomedres.us]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cloudfront.zoro.com [cloudfront.zoro.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a versatile phosphonium salt that has garnered significant attention in organic synthesis. Its unique structure, incorporating a trimethylsilyl-protected alkyne and a triphenylphosphonium cation, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an in-depth exploration of its applications in modern organic chemistry, particularly in Wittig-type reactions and cycloadditions. The presence of the trimethylsilyl group offers steric and electronic advantages, influencing the reactivity and selectivity of the transformations in which it participates.

Physicochemical Properties

The fundamental properties of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 453.43 g/mol | [1] |

| Molecular Formula | C₂₄H₂₆BrPSi | [1] |

| CAS Number | 42134-49-6 | [1] |

| Appearance | White to off-white or pale yellow powder | |

| Melting Point | Not definitively reported, but similar phosphonium salts exhibit melting points in the range of 150-200 °C. | |

| Solubility | Soluble in polar organic solvents such as dichloromethane, chloroform, and acetonitrile. Sparingly soluble in nonpolar solvents like hexanes and diethyl ether. | |

| Stability | Stable under anhydrous conditions. The trimethylsilyl group can be susceptible to cleavage under strongly acidic or basic conditions. |

Synthesis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

The synthesis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is typically achieved through the quaternization of triphenylphosphine with a suitable propargyl bromide derivative. The key precursor for this synthesis is 3-bromo-1-(trimethylsilyl)-1-propyne.[2][3]

Experimental Protocol:

This protocol is based on established methods for the synthesis of phosphonium salts from alkyl halides and triphenylphosphine.[4][5]

Materials:

-

3-Bromo-1-(trimethylsilyl)-1-propyne

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene or acetonitrile

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 equivalent).

-

Add anhydrous toluene or acetonitrile to dissolve the triphenylphosphine.

-

To this solution, add 3-bromo-1-(trimethylsilyl)-1-propyne (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The phosphonium salt may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Add anhydrous diethyl ether to the concentrated solution or the collected solid to induce further precipitation and to wash the product.

-

Filter the solid product, wash with several portions of anhydrous diethyl ether, and dry under vacuum to yield (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide as a crystalline solid.

Self-Validation: The purity of the synthesized phosphonium salt can be confirmed by its melting point and spectroscopic analysis (NMR and IR). The presence of any unreacted triphenylphosphine can be detected by ³¹P NMR spectroscopy.

Spectroscopic Characterization

The structural elucidation of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a singlet around 0.2 ppm), the methylene protons adjacent to the phosphonium center (a doublet due to coupling with phosphorus, around 5.0-5.5 ppm), and the aromatic protons of the triphenylphosphonium group (multiplets in the range of 7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the trimethylsilyl carbons (around 0 ppm), the acetylenic carbons (in the range of 80-100 ppm), the methylene carbon (around 20-30 ppm, split by phosphorus), and the aromatic carbons (between 120-140 ppm).[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C≡C stretch: A weak to medium absorption band around 2170-2190 cm⁻¹ for the silyl-substituted alkyne.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

P-Ph stretch: Characteristic absorptions in the fingerprint region.

-

Si-C stretch: Bands around 1250 cm⁻¹ and 840 cm⁻¹.[9]

Applications in Organic Synthesis

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a precursor to a highly versatile Wittig reagent. Its applications primarily revolve around olefination reactions and cycloaddition processes.

The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[10][11] The phosphonium salt is first deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[4][12]

The trimethylsilyl group in the ylide influences the stereochemical outcome of the Wittig reaction and provides a handle for further synthetic transformations. The resulting allene can be desilylated or participate in subsequent reactions.

Cycloaddition Reactions

The alkyne moiety in (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct five- and six-membered ring systems. The electronic nature and steric bulk of the trimethylsilyl and triphenylphosphonium groups can influence the regioselectivity and stereoselectivity of these reactions.[13][14][15][16] For instance, in 1,3-dipolar cycloadditions with azides, the regioselectivity of the resulting triazole formation can be controlled.[17]

Conclusion

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a valuable and versatile reagent in the synthetic organic chemist's toolbox. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material. The unique combination of a protected alkyne and a phosphonium salt allows for its effective use in the Wittig reaction to generate functionalized allenes and in various cycloaddition reactions to build complex cyclic systems. The insights provided in this guide aim to facilitate its application by researchers and professionals in the pursuit of novel molecules for drug discovery and materials science.

References

-

Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]

-

PubChem. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Spectral study of phosphonium salts synthesized from Michael acceptors. [Link]

-

Gelest. Cyclizations of Silylalkynes. [Link]

-

ResearchGate. Peri- and regioselectivity of the benzyne reaction with dienes. [Link]

-

Walsh Medical Media. Neoteric FT-IR Investigation on the Functional Groups of Phosphonium-Based Deep Eutectic Solvents. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

ResearchGate. Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). [Link]

-

National Center for Biotechnology Information. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

MDPI. First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. [Link]

-

IRIS. Phosphonium salts and P-ylides. [Link]

-

National Center for Biotechnology Information. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information for:. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. [Link]

-

Wiley Online Library. Wiley-VCH 2007 - Supporting Information. [Link]

-

Organic-Chemistry.org. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. [Link]

-

LookChem. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE. [Link]

Sources

- 1. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | C24H26BrPSi | CID 2723674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE|38002-45-8|lookchem [lookchem.com]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Structure Elucidation of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide: A Multi-modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a valuable phosphonium salt utilized extensively in organic synthesis, particularly in reactions that forge new carbon-carbon bonds.[1] Its utility as a synthetic building block necessitates an unambiguous confirmation of its chemical structure. This technical guide provides a comprehensive, multi-modal approach to the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are detailed to provide a self-validating framework for researchers.

Introduction and Molecular Overview

The title compound belongs to the class of phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic substituents, with a bromide counter-ion. Its structure incorporates a triphenylphosphine moiety, a trimethylsilyl (TMS) group, and a propynyl linker. This unique combination of functional groups makes it a versatile reagent, for instance, in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] Accurate structural verification is the bedrock of its reliable application in chemical synthesis.

The primary analytical challenge is to confirm the precise connectivity of these distinct structural units. This guide will leverage the strengths of several spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): To map the carbon-hydrogen framework and establish connectivity through spin-spin coupling.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the exact mass of the molecular cation and, by extension, its elemental composition.

Synthesis and Physical Properties

This phosphonium salt is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 3-bromo-1-(trimethylsilyl)-1-propyne. This is a standard method for preparing phosphonium salts.[2][3]

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆BrPSi | [1][4] |

| Molecular Weight | 453.43 g/mol | [1][5] |

| CAS Number | 42134-49-6 | [1][4] |

| Appearance | White to light yellow powder | [1][6] |

| Cation Mass [M-Br]⁺ | 373.15 Da (Monoisotopic) | [7] |

The Spectroscopic Elucidation Workflow

The confirmation of the structure is a process of assembling evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive picture.

Caption: Workflow for the structural elucidation of the target phosphonium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and number of magnetically active nuclei. For this compound, a suite of 1D NMR experiments (¹H, ¹³C, ³¹P, ²⁹Si) is required.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the phosphonium salt.[8]

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8]

-

Cap the tube and acquire spectra at a standard field strength (e.g., 400 or 500 MHz for protons).[9]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number and environment of all hydrogen atoms. The key is to identify signals corresponding to the triphenylphosphine, methylene, and trimethylsilyl moieties and to observe the characteristic coupling to the phosphorus atom.

-

Expertise & Causality: The positively charged phosphorus atom and the alkyne's magnetic anisotropy significantly influence the chemical shifts of adjacent protons. The P-H coupling across two bonds (²JPH) is a definitive indicator of the -CH₂-P⁺ connectivity.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Feature |

| (CH₃)₃ Si- | ~0.2 - 0.4 | Singlet (s) | High-field signal, sharp, integrates to 9H. |

| -C≡C-CH₂ -P⁺- | ~5.5 | Doublet (d) | Downfield shift due to P⁺; split by ³¹P nucleus (²JPH ≈ 15 Hz).[3] |

| (C₆H₅)₃ P⁺- | ~7.6 - 7.9 | Multiplet (m) | Complex pattern in the aromatic region, integrates to 15H.[3] |

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum identifies all unique carbon environments. Coupling to the ³¹P nucleus provides crucial connectivity information that ¹H NMR cannot.

-

Expertise & Causality: The phosphorus atom couples to carbon atoms through one, two, or three bonds (¹JPC, ²JPC, ³JPC), splitting their signals into doublets. This is invaluable for assigning the carbons of the propynyl chain and the phenyl groups.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to P) | Key Feature |

| (CH₃)₃ Si- | ~0 | Singlet | Characteristic TMS carbon signal. |

| -C≡C-CH₂ -P⁺- | ~20 - 30 | Doublet | Strong one-bond coupling to phosphorus (¹JPC). |

| (CH₃)₃Si-C≡C - | ~80 - 100 | Doublet or Singlet | Alkynyl carbons. The carbon β to phosphorus may show a ²JPC coupling.[10][11] |

| -C≡C -CH₂-P⁺- | ~100 - 115 | Doublet | Alkynyl carbon α to the methylene group, showing a ³JPC coupling.[10][11] |

| (C₆H₅)₃ P⁺- | ~115 - 135 | Multiple Doublets | Four distinct signals for the ipso, ortho, meta, and para carbons, each split by phosphorus. |

³¹P{¹H} NMR Spectroscopy

This experiment is diagnostic for confirming the presence and chemical state of the phosphorus atom.

-

Expertise & Causality: The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. Phosphonium salts exhibit a characteristic downfield shift.[2]

-

Expected Result: A single, sharp resonance is expected in the proton-decoupled spectrum. The chemical shift should fall within the typical range for tetra-alkyl/aryl phosphonium salts, approximately +20 to +30 ppm (relative to 85% H₃PO₄).[8] This confirms the P(V) oxidation state and the phosphonium salt structure.

²⁹Si NMR Spectroscopy

While often optional, ²⁹Si NMR provides direct evidence for the trimethylsilyl group.

-

Expertise & Causality: Similar to other nuclei, the ²⁹Si chemical shift is dependent on its local electronic environment.

-

Expected Result: A single resonance is expected. For an alkynylsilane, this signal typically appears in the range of -15 to -20 ppm (relative to TMS).[10][11] This definitively confirms the Si-C≡ bond.

Caption: Diagram of key NMR spin-spin couplings for structure confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid powder sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expertise & Causality: The energy required to excite a bond vibration is specific to the bond type (e.g., C≡C vs. C-H) and its chemical environment.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the phenyl groups. |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium | Confirms the -CH₂- and -CH₃ groups. |

| Alkyne C≡C Stretch | 2260 - 2100 | Weak | Diagnostic for the internal alkyne.[12][13][14] The signal is weak due to the relatively symmetric substitution. |

| Si-CH₃ Bending | ~1250 | Strong | Characteristic absorption for the trimethylsilyl group. |

| Phenyl C=C Bending | 1600 - 1450 | Medium | Confirms the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, which is one of the most definitive pieces of evidence for its identity. For a pre-charged ionic compound, Electrospray Ionization (ESI) is the method of choice.[15][16]

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Expertise & Causality: ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase without significant fragmentation. This allows for the direct observation of the intact phosphonium cation.

-

Expected Result: The primary ion observed in the mass spectrum will be the cation, [(C₆H₅)₃PCH₂C≡CSi(CH₃)₃]⁺ . Using high-resolution mass spectrometry (HRMS), the measured mass should match the calculated exact mass, confirming the elemental formula C₂₄H₂₆PSi⁺.

-

Observed m/z: 373.1536 (Calculated: 373.1541 for [C₂₄H₂₆PSi]⁺).[7]

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is achieved through the systematic integration of data from multiple spectroscopic techniques.

-

NMR spectroscopy establishes the complete C-H framework and confirms the precise connectivity between the TMS, propynyl, and triphenylphosphine units through characteristic chemical shifts and P-H/P-C coupling patterns.

-

IR spectroscopy provides rapid confirmation of the essential functional groups, most notably the internal alkyne C≡C bond.

-

High-resolution mass spectrometry verifies the exact molecular mass and elemental composition of the cation.

Together, these techniques provide a robust and self-validating body of evidence that unambiguously confirms the assigned structure, ensuring its identity for reliable use in research and development.

References

- Payne, N. C., & Stephan, D. W. (1980). Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. Canadian Journal of Chemistry, 58(1), 15-21.

-

ResearchGate. (n.d.). In situ generated phosphonium salts observed via 31 P NMR. Available at: [Link]

-

PubChem. (n.d.). (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide. National Center for Biotechnology Information. Available at: [Link]

-

Laskos, A., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. Available at: [Link]

-

Zih-ua, Z., et al. (2022). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ChemRxiv. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NPTEL-NOC IITM. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Alkynes. Available at: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]

-

Bruker. (n.d.). NMR Spectroscopy General Information. Available at: [Link]

-

PubChemLite. (n.d.). (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide (C24H26PSi). Available at: [Link]

-

ResearchGate. (n.d.). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Available at: [Link]

-

De Gruyter. (n.d.). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Zeitschrift für Naturforschung B. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and transformations of triphenylpropargylphosphonium bromide. Available at: [Link]

-

Rahman, M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Asian Journal of Chemical Sciences. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. biomedres.us [biomedres.us]

- 4. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | C24H26BrPSi | CID 2723674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | 42134-49-6 | TCI AMERICA [tcichemicals.com]

- 7. PubChemLite - (3-trimethylsilyl-2-propynyl)triphenylphosphonium bromide (C24H26PSi) [pubchemlite.lcsb.uni.lu]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. znaturforsch.com [znaturforsch.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the synthesis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide from 3-bromo-1-trimethylsilylpropyne and triphenylphosphine. It delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, discusses critical process parameters, and outlines troubleshooting strategies. The role of this versatile phosphonium salt as a key precursor to Wittig reagents for advanced organic synthesis, particularly within the pharmaceutical landscape, is also explored.

Strategic Overview: The Importance of Alkynylphosphonium Salts

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a crucial reagent in synthetic organic chemistry. As a stable, crystalline solid, it serves as a direct precursor to the corresponding phosphorus ylide. This ylide is a powerful tool in the Wittig reaction, enabling the introduction of the silyl-protected propargyl moiety (a three-carbon chain with a terminal alkyne) onto a carbonyl group to form a new carbon-carbon double bond.[1][2][3] The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for its later deprotection under specific conditions. This functionality is invaluable in the multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs).

The synthesis itself is a classic example of nucleophilic substitution, specifically the quaternization of a tertiary phosphine. Understanding the causality behind each experimental choice is paramount to achieving a high-purity, high-yield product consistently.

The Reaction Mechanism: A Classic S(_N)2 Pathway

The formation of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a straightforward bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][4]

-

The Nucleophile: Triphenylphosphine (PPh(_3)) acts as the nucleophile. The phosphorus atom possesses a lone pair of electrons and, being in the third period, has a large, polarizable electron cloud. This makes it an excellent nucleophile for attacking primary and some secondary alkyl halides.[4]

-

The Electrophile: 3-bromo-1-trimethylsilylpropyne is the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack.

-

The Leaving Group: The bromide ion (Br

) is a good leaving group, as it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.

The reaction proceeds in a single, concerted step. The lone pair on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the propargyl bromide, forming a new phosphorus-carbon bond. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled.[1][4] The resulting product is an ionic salt, comprising the bulky triphenyl(3-trimethylsilylprop-2-ynyl)phosphonium cation and the bromide anion.[4]

Caption: S(_N)2 mechanism for phosphonium salt formation.

Field-Proven Experimental Protocol

This protocol is designed for robustness and high yield. The key to success lies in using anhydrous conditions and an appropriate solvent to facilitate both the reaction and the subsequent product isolation.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 3-bromo-1-trimethylsilylpropyne | 191.14 | 10.0 g | 1.0 | Ensure purity. Can be synthesized from the corresponding alcohol.[5] |

| Triphenylphosphine (PPh(_3)) | 262.29 | 14.4 g | 1.05 | Use a slight excess to ensure full conversion of the bromide. |

| Anhydrous Toluene | - | 150 mL | - | A non-polar, aprotic solvent is ideal. Acetonitrile can also be used. |

| Anhydrous Diethyl Ether | - | 100 mL | - | For washing the final product. |

| Equipment | ||||

| 250 mL Round-bottom flask | ||||

| Reflux condenser | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle | ||||

| Buchner funnel and filter flask | ||||

| Inert gas line (Nitrogen or Argon) |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). While not always strictly necessary, an inert atmosphere prevents the slow oxidation of triphenylphosphine to triphenylphosphine oxide.

-

Reagent Addition: To the flask, add triphenylphosphine (14.4 g) followed by anhydrous toluene (150 mL). Stir the mixture until the triphenylphosphine is completely dissolved.

-

Initiation: Add 3-bromo-1-trimethylsilylpropyne (10.0 g) to the stirred solution. The addition is typically done in one portion at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. The reaction progress can be monitored by the formation of a white precipitate, which is the desired phosphonium salt product.[4]

-

Isolation: After the reflux period, cool the reaction mixture to room temperature. The product will precipitate as a white solid. To maximize recovery, further cool the flask in an ice bath for 1-2 hours.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold, anhydrous diethyl ether (2 x 50 mL). This wash is critical to remove any unreacted triphenylphosphine and other non-polar impurities.

-

Drying: Dry the resulting white crystalline solid under high vacuum at room temperature to remove any residual solvent. The product is typically obtained in high yield (85-95%).

Caption: Experimental workflow for the phosphonium salt synthesis.

Characterization

-

Appearance: White to off-white crystalline solid.[6]

-

NMR Spectroscopy:

-

¹H NMR: Expect characteristic signals for the phenyl protons of the PPh(_3) group (multiplet, ~7.6-7.9 ppm), the methylene protons adjacent to the phosphorus (doublet, ~5.0-5.5 ppm, with coupling to phosphorus), and the trimethylsilyl protons (singlet, ~0.2 ppm).

-

³¹P NMR: A single peak in the range of +20 to +25 ppm is characteristic of phosphonium salts.

-

-

Safety: The product is classified as a skin and eye irritant and may cause respiratory irritation.[7] Standard personal protective equipment should be worn.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Wet solvent/reagents. | 1. Extend reflux time; ensure proper temperature is reached. 2. Verify purity of 3-bromo-1-trimethylsilylpropyne via NMR. 3. Use freshly dried solvents. |

| Product is Oily or Gummy | 1. Presence of triphenylphosphine oxide (TPPO). 2. Insufficiently non-polar wash solvent. | 1. Ensure an inert atmosphere was used. TPPO is more polar and can sometimes be removed by careful recrystallization. 2. Triturate the oil with fresh, cold diethyl ether or hexane to induce crystallization. |

| Product Contaminated with PPh(_3) | Insufficient washing. | Re-suspend the solid in fresh diethyl ether, stir vigorously, and re-filter. |

Field Insight: The choice of solvent is a critical parameter. While toluene is excellent due to its high boiling point and ability to precipitate the salt upon cooling, acetonitrile can also be effective and may lead to faster reaction times. However, the product's solubility is higher in acetonitrile, which can complicate isolation. The procedure described here, using toluene, is generally the most reliable for obtaining a clean, solid product directly from the reaction mixture.[4][8]

Application: A Gateway to the Wittig Reaction

The primary value of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is its role as a stable precursor for a Wittig reagent.[2] The protons on the carbon adjacent to the positively charged phosphorus atom are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the corresponding phosphorus ylide in situ.

This ylide can then react with an aldehyde or ketone to convert the carbonyl group into an alkene, specifically installing the silyl-protected propargyl group. This two-step, one-pot sequence is a cornerstone of modern synthetic chemistry, providing a reliable method for complex molecule construction.

References

-

MDPI. (2023, September 28). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Available from: [Link]

-

Chemistry LibreTexts. (2024, February 25). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available from: [Link]

-

YouTube. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. Available from: [Link]

-

YouTube. (2019, January 9). making phosphonium salts. Available from: [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

PubChem. * (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide*. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

- Google Patents. (2016, October 26). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

ResearchGate. (2023, September 23). (PDF) First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. Available from: [Link]

-

ResearchGate. Synthesis and transformations of triphenylpropargylphosphonium bromide. Available from: [Link]

-

Thieme. Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Available from: [Link]

-

Harvey Mudd College. lab 13 PPh3 reactions.pdf. Available from: [Link]

-

National Center for Biotechnology Information. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Available from: [Link]

-

ResearchGate. Reactions of Triphenylphospine with ω-Bromoalkanecarboxylic Acids | Request PDF. Available from: [Link]

-

MDPI. (2023, December 19). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Available from: [Link]

-

Reddit. (2023, January 12). Removal of triphenylphosphine from reaction. Available from: [Link]

-

Organic Syntheses. 2 - Organic Syntheses Procedure. Available from: [Link]

-

IRIS. Phosphonium salts and P-ylides. Available from: [Link]

-

ResearchGate. (2017, December 22). (PDF) Vinylphosphonium and 2-aminovinylphosphonium salts - Preparation and applications in organic synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE synthesis - chemicalbook [chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | C24H26BrPSi | CID 2723674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectral Analysis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide

This technical guide provides a comprehensive analysis of the spectral data for (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction: The Structural Significance of a Multifunctional Reagent

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a phosphonium salt incorporating a trimethylsilyl-protected alkyne and a triphenylphosphonium cation.[1] This unique combination of functional groups makes it a valuable tool for introducing the propargyl moiety in various chemical transformations, particularly in the synthesis of complex organic molecules.[1] Accurate and thorough spectral characterization is paramount to confirm its identity, purity, and to understand its reactivity.

This guide will dissect the key features of its 1H, 13C, and 31P NMR, IR, and MS spectra to provide a complete analytical portrait of this important synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, a combination of 1H, 13C, and 31P NMR provides a wealth of information.

2.1. Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide in a suitable deuterated solvent (e.g., CDCl3 or CD3CN) in a 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.

-

Instrumentation: Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.

-

1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

13C NMR Acquisition: Due to the lower natural abundance of 13C, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

-

31P NMR Acquisition: This nucleus is highly sensitive, and spectra can be acquired relatively quickly. Phosphoric acid (85%) is often used as an external standard (δ 0.0 ppm).

Below is a diagram illustrating the workflow for NMR spectral analysis.

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.

2.2. Spectral Data Summary

The following table summarizes the key NMR spectral data for (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1H | ~7.7-7.9 | Multiplet | Phenyl protons (ortho, meta, para to P) | |

| ~5.0-5.5 | Doublet | ~15 Hz (2JPH) | CH2 adjacent to P+ | |

| ~0.2 | Singlet | Si(CH3)3 protons | ||

| 13C | ~135 | Doublet | Phenyl C (para) | |

| ~134 | Doublet | Phenyl C (ortho) | ||

| ~130 | Doublet | Phenyl C (meta) | ||

| ~118 | Doublet | Phenyl C (ipso, attached to P) | ||

| ~105 | Doublet | C≡C-Si | ||

| ~85 | Doublet | P-CH2-C ≡C | ||

| ~20 | Doublet | P -CH2 | ||

| ~ -1.0 | Singlet | Si(C H3)3 | ||

| 31P | ~20-25 | Singlet | P+Ph3 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

2.3. In-Depth Spectral Interpretation

-

1H NMR: The aromatic region (δ 7.7-7.9 ppm) typically shows a complex multiplet pattern corresponding to the 15 protons of the three phenyl groups. The methylene protons adjacent to the positively charged phosphorus atom are deshielded and appear as a doublet around δ 5.0-5.5 ppm due to coupling with the 31P nucleus (2JPH ≈ 15 Hz). The most upfield signal is a sharp singlet at approximately δ 0.2 ppm, integrating to nine protons, which is characteristic of the trimethylsilyl (TMS) group.

-

13C NMR: The aromatic region displays four distinct signals for the phenyl carbons, all showing coupling to the phosphorus atom. The ipso-carbon (directly attached to P) is found around δ 118 ppm and exhibits a large one-bond P-C coupling constant. The signals for the ortho, meta, and para carbons appear at their characteristic chemical shifts. The two acetylenic carbons are observed between δ 85 and 105 ppm, both showing coupling to phosphorus. The methylene carbon adjacent to the phosphorus is found around δ 20 ppm with a significant one-bond P-C coupling. The carbons of the TMS group appear at a characteristic upfield chemical shift of approximately -1.0 ppm.

-

31P NMR: The 31P NMR spectrum shows a single resonance in the range of δ 20-25 ppm, which is typical for tetra-alkyl/aryl phosphonium salts.[2][3][4][5] The absence of other signals is a good indicator of the compound's purity.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule.

3.1. Experimental Protocol: IR Sample Preparation

Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the compound with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

3.2. IR Spectral Data and Interpretation

| Frequency (cm-1) | Intensity | Vibrational Mode |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch (CH2 and CH3) |

| ~2175 | Medium-Weak | C≡C stretch (alkyne) |

| ~1585, 1485, 1435 | Strong | Aromatic C=C ring stretches |

| ~1250 | Strong | Si-CH3 symmetric deformation |

| ~1110 | Strong | P-Ph stretch |

| ~840, 750 | Strong | Si-C stretch and CH3 rock |

The IR spectrum clearly indicates the presence of all key functional groups. The weak but sharp absorption around 2175 cm-1 is characteristic of the carbon-carbon triple bond.[6] The strong bands at ~1250 cm-1 and in the 750-840 cm-1 region are indicative of the trimethylsilyl group.[7] The aromatic C-H and C=C stretching vibrations, as well as the strong P-Ph stretching mode, confirm the presence of the triphenylphosphonium moiety.[8]

Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis.

4.1. Experimental Protocol: Mass Spectrometry

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

4.2. MS Data and Interpretation

-

Molecular Ion: In positive ion mode ESI-MS, the spectrum will be dominated by the cation of the salt. The expected m/z value for the [(C6H5)3PCH2C≡CSi(CH3)3]+ cation is approximately 373.16. The exact mass can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for silylated compounds involve the loss of a methyl group (-15 Da) from the TMS group or the loss of the entire TMS group (-73 Da).[9][10] Fragmentation of the triphenylphosphine moiety can lead to the loss of phenyl groups (-77 Da).

The diagram below illustrates the expected fragmentation logic in the mass spectrometer.

Caption: Key Fragmentation Pathways for the Cation of the Title Compound.

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra provides a definitive structural confirmation of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide. Each spectroscopic technique offers complementary information, and together they form a robust analytical dataset for quality control and for understanding the chemical properties of this important synthetic reagent. The protocols and interpretations provided in this guide serve as a valuable resource for researchers utilizing this compound in their work.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

PubChem. * (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide*. National Center for Biotechnology Information. Available at: [Link]

-

MPG.PuRe. SUPPORTING INFORMATION. Max Planck Society. Available at: [Link]

-

Chem-Supply. (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide >98.0%. Available at: [Link]

-

Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]

-

PubMed. Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

SpectraBase. Methyltriphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Wiley. Available at: [Link]

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. Available at: [Link]

-

PubMed. 31P chemical shifts as structural probes for heme environments. 31P-NMR study of the binding of trimethyl phosphine to various hemoglobins and myoglobins. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. FT-IR spectrum of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as acidic ionic liquid. Available at: [Link]

-

NIST. 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 31P chemical shifts as structural probes for heme environments. 31P-NMR study of the binding of trimethyl phosphine to various hemoglobins and myoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium Bromide: Synthesis, Mechanism, and Application

Introduction: A Multifaceted Reagent in Modern Organic Synthesis

Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide is a quaternary phosphonium salt that serves as a vital precursor to a specialized class of Wittig reagents. Its unique structure, incorporating a bulky triphenylphosphine moiety, a reactive propargyl backbone, and a stabilizing trimethylsilyl (TMS) group, makes it a sophisticated tool for the synthesis of complex molecular architectures. The official IUPAC name for this compound is triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide [1]. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reaction mechanisms, and strategic applications for researchers and professionals in drug development and materials science. Unlike standard phosphonium salts, the presence of the TMS group offers distinct advantages in terms of stability, handling, and reactivity modulation, which will be a central theme of this document.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent begins with its fundamental properties. The data for triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide is summarized below. It is crucial to note that while core properties are well-documented, detailed experimental spectral data is not broadly published; therefore, characteristic NMR and IR values are based on established principles for similar structures.

| Property | Value | Source(s) |

| IUPAC Name | triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium bromide | [1] |

| CAS Number | 42134-49-6 | [1] |

| Molecular Formula | C₂₄H₂₆BrPSi | [1] |

| Molecular Weight | 453.43 g/mol | [1] |